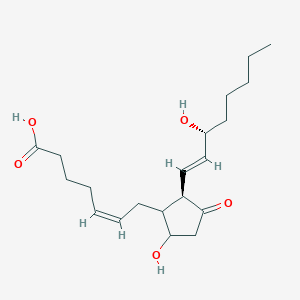
15(R)-Prostaglandin D2
Descripción general
Descripción
15(R)-Prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 15(R)-Prostaglandin D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(R)-Prostaglandin D2 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Inflammatory Diseases
15(R)-Prostaglandin D2 (PGD2) has been identified as a potent and selective agonist for the CRTH2/DP2 receptor in human eosinophils. This finding is significant in understanding the role of PGD2 in asthma and allergic diseases, as it activates human eosinophils through the DP2 receptor, which is also expressed on T helper cell type 2 (Th2) cells. The selective activation of this receptor by 15(R)-PGD2 suggests potential applications in probing the physiological role of this receptor in inflammatory diseases (Monneret et al., 2003).
2. Neuroprotective Effects in Ischemic Stroke
Research indicates that increased plasma levels of 15-deoxy prostaglandin J2 (15-dPGJ2), a derivative of PGD2, are associated with a good outcome in acute atherothrombotic ischemic stroke. This prostaglandin has been proposed as the endogenous ligand of peroxisome proliferator-activated receptor-γ (PPARγ), known for its potent anti-inflammatory actions. Elevated levels of 15-dPGJ2 were correlated with smaller infarct volumes and better early and late neurological outcomes, suggesting a neuroprotective role in stroke (Blanco et al., 2005).
3. Anti-Inflammatory Properties
15-deoxy-delta 12,14-prostaglandin J2 (15d-PGJ2) is identified as a prostaglandin D2 metabolite generated during inflammatory processes. It is suggested to exert anti-inflammatory effects in vivo, though the mechanism remains unclear. The presence of 15d-PGJ2 in inflammatory events such as in human atherosclerotic plaques and in macrophages during inflammation highlights its potential role in modulating inflammatory responses (Shibata et al., 2002).
4. Neuritogenesis in Motor Neuron-like Cells
Prostaglandin D2, and by extension, its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to influence neuritogenesis in motor neuron-like NSC-34 cells. This finding is significant for understanding the role of prostaglandins in neuronal differentiation and could have implications for neurological disorders or injuries that affect motor neurons (Nango et al., 2020).
Propiedades
IUPAC Name |
(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OFUVTSKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



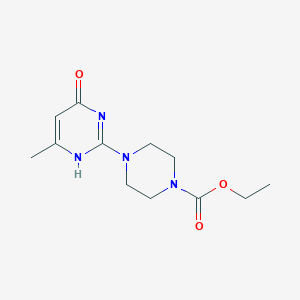

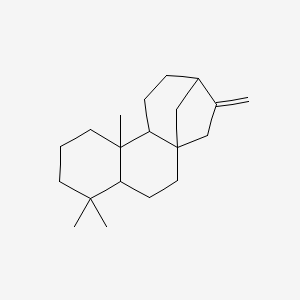
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
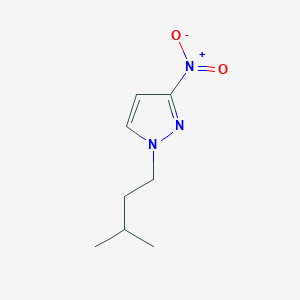
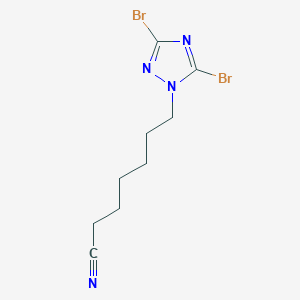
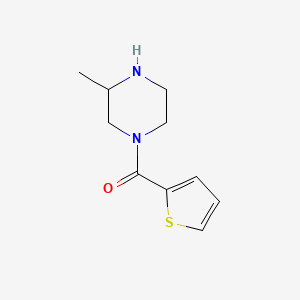

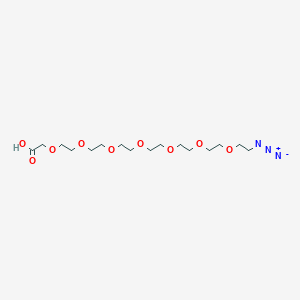
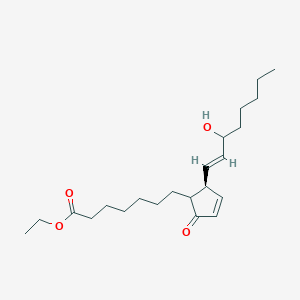
![7-[(2E)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B7852383.png)
![2,3-dihydroxypropyl (Z)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B7852390.png)
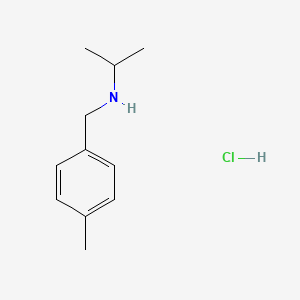
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)